2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with dimethylamino and propan-2-yl phenyl groups. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylamino and propan-2-yl phenyl groups is achieved through nucleophilic substitution reactions. Common reagents include dimethylamine and isopropylbenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Automated Synthesis: Automated systems can streamline the synthesis process, reducing the risk of human error and increasing efficiency.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and various catalysts.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amines and other reduced derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves:
Molecular Targets: This compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Binding Interactions: The compound forms specific binding interactions with its targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N5 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C23H25N5/c1-16(2)17-6-10-19(11-7-17)25-22-21(26-23-24-14-5-15-28(22)23)18-8-12-20(13-9-18)27(3)4/h5-16,25H,1-4H3 |
InChI Key |
YLFOPRNINGGDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.